molecular formula C18H30N4O9 B14088138 N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine

Cat. No.: B14088138
M. Wt: 446.5 g/mol
InChI Key: BJHCLGADDLEYQD-UHFFFAOYSA-N
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Description

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a complex organic compound characterized by the presence of a dinitrophenyl group and a polyether chain This compound is notable for its unique structural features, which include multiple ether linkages and a terminal diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the dinitrophenyl group. This is followed by the formation of the polyether chain through a series of etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems. Overall, the compound’s effects are mediated through its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2,4-dinitrophenyl)hydrazine: Shares the dinitrophenyl group but lacks the polyether chain.

    N-(2,4-Dinitrophenyl)ethylenediamine: Similar diamine structure but with a shorter chain.

    N-(2,4-Dinitrophenyl)-N’-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Contains additional aromatic substituents

Uniqueness

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is unique due to its extended polyether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C18H30N4O9

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C18H30N4O9/c19-3-5-27-7-9-29-11-13-31-14-12-30-10-8-28-6-4-20-17-2-1-16(21(23)24)15-18(17)22(25)26/h1-2,15,20H,3-14,19H2

InChI Key

BJHCLGADDLEYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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